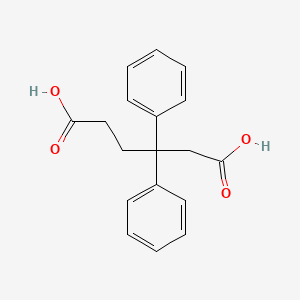
Hexanedioic acid, 3,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, 3,3-diphenyl- is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) attached to a hexane backbone, with two phenyl groups attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanedioic acid, 3,3-diphenyl- can be synthesized through several methods. One common approach involves the reaction of benzene with maleic anhydride in the presence of a catalyst to form 3,3-diphenylmaleic anhydride. This intermediate is then hydrogenated to produce hexanedioic acid, 3,3-diphenyl-. The reaction conditions typically involve elevated temperatures and pressures, as well as the use of hydrogen gas and a suitable catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of hexanedioic acid, 3,3-diphenyl- often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the final product meets the required specifications for its intended applications. Techniques such as recrystallization and distillation are commonly employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, 3,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, 3,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism by which hexanedioic acid, 3,3-diphenyl- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of phenyl groups can enhance its binding affinity to certain molecular targets, leading to specific biological activities.
Vergleich Mit ähnlichen Verbindungen
Hexanedioic acid, 3,3-diphenyl- can be compared to other dicarboxylic acids such as adipic acid and pimelic acid. While adipic acid is widely used in the production of nylon, hexanedioic acid, 3,3-diphenyl- offers unique structural features due to the presence of phenyl groups, which can impart different chemical and physical properties. Similar compounds include:
Adipic acid: Used in nylon production.
Pimelic acid: Used in the synthesis of various polymers and resins.
Eigenschaften
CAS-Nummer |
93878-29-6 |
|---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
3,3-diphenylhexanedioic acid |
InChI |
InChI=1S/C18H18O4/c19-16(20)11-12-18(13-17(21)22,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
POGCKUWIJXQYHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)(CC(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


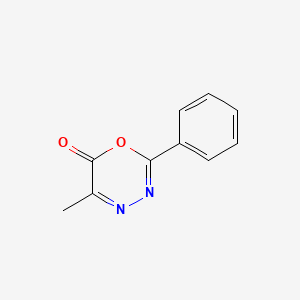
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
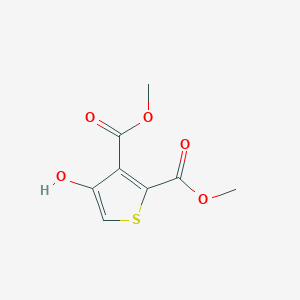
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)

![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)
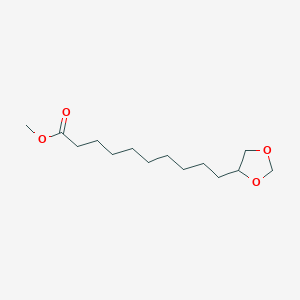
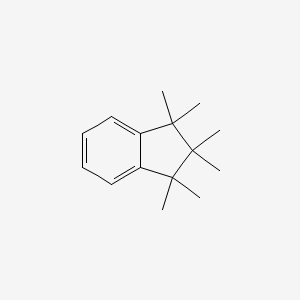

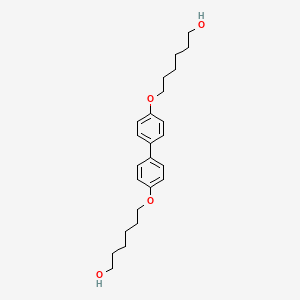

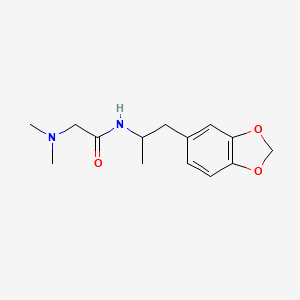
![1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14345867.png)

